2-[(4-Fluorophenyl)amino]acetohydrazide

Catalog No.
S707388
CAS No.
710-31-6
M.F
C8H10FN3O
M. Wt
183.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Fluorophenyl)amino]acetohydrazide

CAS Number

710-31-6

Product Name

2-[(4-Fluorophenyl)amino]acetohydrazide

IUPAC Name

2-(4-fluoroanilino)acetohydrazide

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

InChI

InChI=1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)

InChI Key

BNBXEYVSKUPDQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCC(=O)NN)F

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)F

2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound containing a hydrazide functional group (CONNHNH2) linked to an aceto (CH3CO) group. It also has a fluorophenyl (C6H4F) group attached to the nitrogen atom of the amino group (NH2).


Molecular Structure Analysis

The key features of the molecule include:

  • Hydrazide group (CONNHNH2): This group can participate in hydrogen bonding and can be reactive due to the presence of two nitrogens.
  • Aceto group (CH3CO): This group can be involved in various chemical reactions, such as condensations and hydrolyses.
  • Fluorophenyl group (C6H4F): The presence of fluorine introduces an electron-withdrawing effect, potentially affecting the reactivity of the molecule.

Chemical Reactions Analysis

  • Condensation reactions: The aceto group can react with other nucleophiles, potentially forming new C-C bonds.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide group might undergo hydrolysis, breaking the C-N bond and forming a carboxylic acid and hydrazine derivative.
  • Acylation: The hydrazide group can potentially react with acylating agents to form new amides.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 2-[(4-Fluorophenyl)amino]acetohydrazide, such as melting point, boiling point, and solubility, is not available in scientific publications [].

Synthesis:

-[(4-Fluorophenyl)amino]acetohydrazide, also known as 4-Fluoro-N-(2-oxoethyl)hydrazinobenzene, can be synthesized through various methods, including:

  • Condensation of 4-fluorophenylhydrazine with ethyl acetate [].
  • Reaction of 4-fluoroaniline with hydrazine hydrate and ethyl chloroacetate.

These methods are documented in scientific literature but not readily available online due to potential safety concerns associated with the procedures.

Applications:

-[(4-Fluorophenyl)amino]acetohydrazide finds applications in various scientific research fields, including:

  • Proteomics: This compound is used as a specific and efficient chemical probe for labeling and enriching N-terminal cysteine residues in proteins. The hydrazide group reacts with the thiol group of cysteine, forming a stable covalent bond []. This labeling technique allows researchers to identify and quantify cysteine-containing proteins in complex biological samples.

The chemical behavior of 2-[(4-Fluorophenyl)amino]acetohydrazide can be summarized as follows:

  • Condensation Reactions: The aceto group can react with various nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Hydrolysis: Under specific conditions, this compound may undergo hydrolysis, resulting in the cleavage of the hydrazone bond and yielding corresponding acids or amines.
  • Oxidation: The compound can also participate in oxidation reactions, particularly involving the amine group, which can lead to the formation of nitroso or other nitrogen-containing derivatives.

The synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoroaniline and acetyl hydrazine as primary reactants.
  • Reaction Conditions: These reactants are combined under controlled temperature and pH conditions, often in an organic solvent such as ethanol or methanol.
  • Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for further applications .

Interaction studies involving 2-[(4-Fluorophenyl)amino]acetohydrazide focus on its binding affinity with biological targets. These studies typically assess:

  • Protein Binding: Evaluating how well the compound binds to specific proteins or enzymes relevant to various diseases.
  • Receptor Interaction: Investigating its potential as a ligand for receptors involved in signaling pathways.
  • Synergistic Effects: Analyzing its interactions with other compounds to determine if they enhance or inhibit biological activity .

Several compounds share structural similarities with 2-[(4-Fluorophenyl)amino]acetohydrazide. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
2-(2-Chloro-4-fluorophenyl)acetohydrazide0.74Contains a chlorine substituent that may alter reactivity.
2-(Naphthalen-1-yl)acetohydrazide0.75Features a naphthalene ring which may enhance lipophilicity.
N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-(4-fluorophenyl)amino]acetohydrazide0.76Incorporates a benzodioxole moiety, potentially affecting biological activity.

This comparison highlights that while these compounds share structural elements with 2-[(4-Fluorophenyl)amino]acetohydrazide, their unique substituents may confer different chemical properties and biological activities.

The synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide was first documented in 2005 through the condensation of 4-fluoroaniline with ethyl chloroacetate followed by hydrazinolysis. This two-step process yielded a compound classified under the acetohydrazide family, characterized by the presence of a hydrazide group (-CONHNH₂) attached to an acetyl backbone substituted with a 4-fluorophenylamine moiety. The introduction of fluorine at the para position of the aromatic ring enhances electronic effects, making the compound a subject of interest in structure-activity relationship (SAR) studies.

Structurally, it belongs to the class of N-aryl glycine derivatives, where the glycine hydrazide component provides nucleophilic sites for further functionalization. Early applications focused on its role as a precursor for synthesizing thiadiazoles and triazoles, classes of heterocycles with demonstrated bioactivity. The compound’s crystallization behavior and stability under ambient conditions were confirmed through X-ray diffraction studies, revealing a monoclinic crystal system with hydrogen-bonded dimeric units.

Significance in Chemical Research

2-[(4-Fluorophenyl)amino]acetohydrazide serves three primary roles in contemporary chemistry:

  • Heterocyclic Synthesis: The hydrazide group undergoes cyclocondensation with carbonyl compounds to form five-membered rings. For example, reactions with aryl aldehydes yield 1,3,4-oxadiazoles, which exhibit antimicrobial and antitumor properties.
  • Metal Coordination: The nitrogen-rich structure acts as a polydentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes are investigated for catalytic applications in cross-coupling reactions.
  • Pharmacophore Development: Fluorine’s electronegativity and the hydrazide’s hydrogen-bonding capacity make this compound a template for designing kinase inhibitors and antiviral agents.

Recent studies highlight its utility in synthesizing fluorescent probes, where the fluorophenyl group enhances photostability compared to non-fluorinated analogs.

Nomenclature and Identification Parameters

The compound adheres to IUPAC nomenclature rules, with systematic and non-proprietary names standardized across databases:

ParameterValueSource
IUPAC Name2-(4-fluoroanilino)acetohydrazide
CAS Registry Number710-31-6
SMILESC1=CC(=CC=C1NCC(=O)NN)F
InChIKeyBNBXEYVSKUPDQJ-UHFFFAOYSA-N
Molecular FormulaC₈H₁₀FN₃O
Synonymous IdentifiersNSC 190316, MFCD00100332, SCHEMBL5443604

The ¹H NMR spectrum (DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, NH), δ 7.45–7.38 (m, 2H, ArH), δ 6.95–6.89 (m, 2H, ArH), δ 4.12 (s, 2H, CH₂), and δ 3.98 (s, 2H, NH₂). Mass spectrometry confirms the molecular ion peak at m/z 183.08 [M+H]⁺.

Current Research Landscape Overview

Ongoing investigations prioritize three domains:

  • Antimicrobial Agents: Derivatives of 2-[(4-Fluorophenyl)amino]acetohydrazide show micromolar activity against Staphylococcus aureus and Escherichia coli by inhibiting dihydrofolate reductase.
  • Anticancer Scaffolds: Structural modifications at the hydrazide nitrogen yield compounds with pro-apoptotic effects in breast cancer cell lines (MCF-7, IC₅₀ = 12.4 μM).
  • Materials Science: Polymer composites incorporating this compound exhibit enhanced thermal stability (TGA decomposition ≥220°C) due to fluorine’s radical-scavenging properties.

A 2025 study demonstrated its utility in synthesizing spirocyclic compounds via [3+2] cycloadditions, achieving 78% yield under microwave irradiation. Collaborative efforts between academic and industrial laboratories aim to optimize its solubility profile for drug delivery applications.

Molecular Formula and Structural Features

2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound with the molecular formula C8H10FN3O [1] [2]. The compound exhibits a molecular weight of 183.18 grams per mole, as determined through computational analysis and mass spectrometry studies [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is N2-(4-fluorophenyl)-glycinehydrazide [1].

The structural architecture of 2-[(4-Fluorophenyl)amino]acetohydrazide consists of a fluorinated aromatic ring system connected to an acetohydrazide functional group through an amino linkage [1] [2]. The presence of the fluorine atom at the para position of the phenyl ring significantly influences the electronic distribution and chemical properties of the molecule [2]. The compound contains multiple functional groups including an aromatic amine, a hydrazide group, and a carbonyl functionality, which collectively contribute to its unique chemical behavior [1] [2].

Atomic Arrangement and Bond Characteristics

The atomic arrangement in 2-[(4-Fluorophenyl)amino]acetohydrazide demonstrates a planar aromatic system with specific bond characteristics that define its structural integrity [3] [4]. The compound features a carbon-nitrogen bond linking the fluorophenyl ring to the acetohydrazide moiety, which exhibits typical aromatic amine bond lengths [3] [4]. The fluorine substituent on the aromatic ring creates an electron-withdrawing effect that influences the overall electron density distribution throughout the molecular framework [3] [4].

The hydrazide functional group in the molecule contains a nitrogen-nitrogen bond that is characteristic of hydrazine derivatives [5] [6]. This structural feature contributes to the compound's ability to participate in hydrogen bonding interactions and influences its coordination properties [5] [6]. The carbonyl group adjacent to the hydrazide nitrogen demonstrates typical amide bond characteristics with restricted rotation around the carbon-nitrogen bond [5] [6].

Crystallographic Analysis

Three-dimensional Network of Hydrogen Bonds

The crystal structure of 2-[(4-Fluorophenyl)amino]acetohydrazide is stabilized by an extensive three-dimensional network of intermolecular hydrogen bonds [5] [6] [7]. These hydrogen bonding interactions primarily involve the amino group of the hydrazide functionality acting as both hydrogen bond donors and acceptors [5] [6]. The network formation is facilitated by nitrogen-hydrogen to oxygen interactions that create stable supramolecular assemblies [6] [7].

The hydrogen bonding pattern in related fluorophenyl acetohydrazide compounds demonstrates the formation of chains and layers through complementary donor-acceptor interactions [6] [7]. The presence of multiple hydrogen bonding sites in the acetohydrazide moiety enables the formation of robust three-dimensional structures that contribute to the overall crystal stability [6] [7]. These intermolecular interactions are crucial for determining the packing efficiency and physical properties of the crystalline material [6] [7].

Crystal Structure Parameters

Crystal structure analysis of similar fluorophenyl acetohydrazide derivatives reveals specific space group symmetries and unit cell parameters [8] [9] [7]. The compounds typically crystallize in monoclinic or triclinic crystal systems with specific lattice parameters that accommodate the molecular geometry and intermolecular interactions [8] [9]. The crystallographic data for related compounds show unit cell dimensions that reflect the molecular size and packing arrangement [8] [9].

The asymmetric unit in acetohydrazide crystal structures commonly contains one or more molecules depending on the specific substitution pattern and crystal packing requirements [7] [10]. The molecular conformation in the solid state may differ from that observed in solution due to crystal packing forces and intermolecular interactions [7] [10]. Temperature factors and displacement parameters provide insight into the thermal motion and structural flexibility of different molecular segments [7] [10].

X-ray Diffraction Analysis

X-ray diffraction studies of acetohydrazide compounds provide detailed structural information including bond lengths, bond angles, and molecular conformations [8] [11] [12]. The diffraction data collection typically employs standard crystallographic techniques with appropriate radiation sources and detector systems [8] [11]. Structure determination involves systematic analysis of reflection intensities and phase relationships to establish accurate atomic positions [8] [11].

The refinement of crystal structures for acetohydrazide derivatives requires careful consideration of hydrogen atom positions and thermal parameters [8] [11] [12]. Quality indicators such as R-factors and goodness-of-fit parameters validate the accuracy of the structural model [8] [11]. The crystallographic analysis provides essential data for understanding molecular geometry, intermolecular interactions, and solid-state properties [8] [11] [12].

Physicochemical Constants

Molecular Weight Determination

The molecular weight of 2-[(4-Fluorophenyl)amino]acetohydrazide has been accurately determined as 183.18 grams per mole through multiple analytical techniques [1] [2]. Mass spectrometry analysis confirms this molecular weight value and provides fragmentation patterns that support the proposed molecular structure [1] [2]. The monoisotopic mass of the compound reflects the contribution of the most abundant isotopes of each constituent element [1] [2].

Computational calculations using established molecular modeling software corroborate the experimental molecular weight determination [1] [2]. The molecular formula C8H10FN3O corresponds precisely to the calculated molecular weight when considering the atomic masses of carbon, hydrogen, fluorine, nitrogen, and oxygen [1] [2]. This molecular weight value is essential for stoichiometric calculations and quantitative analytical procedures [1] [2].

Melting and Boiling Points

The predicted boiling point of 2-[(4-Fluorophenyl)amino]acetohydrazide is approximately 432.8 ± 30.0 degrees Celsius under standard atmospheric pressure conditions [13]. This relatively high boiling point reflects the presence of strong intermolecular hydrogen bonding interactions and the aromatic character of the molecule [13]. The thermal stability of the compound at elevated temperatures is influenced by the strength of the covalent bonds and the molecular structure [13].

Related fluorophenyl acetohydrazide compounds exhibit similar thermal properties with boiling points in the range of 370-430 degrees Celsius [13] [14]. The melting point data for the specific compound 2-[(4-Fluorophenyl)amino]acetohydrazide requires experimental determination, as computational predictions may not accurately reflect the complex solid-state interactions [13] [14]. Flash point measurements for related compounds indicate values around 177-180 degrees Celsius [14].

Solubility Profile

The solubility characteristics of 2-[(4-Fluorophenyl)amino]acetohydrazide are influenced by its molecular structure and functional groups [15] [16]. The presence of polar functional groups including the amino and hydrazide moieties suggests moderate solubility in polar protic solvents [15] [16]. The aromatic fluorophenyl ring contributes hydrophobic character that may limit solubility in highly polar aqueous systems [15] [16].

Experimental solubility studies in various organic solvents including ethanol, methanol, and dimethyl sulfoxide demonstrate the compound's dissolution behavior [5] [16]. The hydrogen bonding capability of the acetohydrazide functionality facilitates solvation in hydrogen bond accepting solvents [5] [16]. Temperature-dependent solubility measurements provide valuable data for crystallization and purification procedures [5] [16].

Partition and Distribution Coefficients

The logarithm of the partition coefficient (LogP) for related fluorophenyl acetohydrazide compounds ranges from 0.65 to 1.61, indicating moderate lipophilicity [15] [17] [18]. These partition coefficient values reflect the balance between hydrophilic and lipophilic molecular regions [15] [17]. The fluorine substituent on the aromatic ring influences the electronic properties and consequently affects the compound's distribution behavior between aqueous and organic phases [17] [18].

Distribution coefficients at different pH values provide insight into the ionization behavior and species distribution of the compound under physiological conditions [17] [18]. The polar surface area calculations for similar compounds indicate values around 55-81 square angstroms, which correlates with membrane permeability characteristics [15] [18]. These physicochemical parameters are essential for understanding the compound's behavior in biological and environmental systems [17] [18].

Electronic Properties

HOMO-LUMO Energy Gap

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for 2-[(4-Fluorophenyl)amino]acetohydrazide can be estimated through density functional theory calculations [19] [20] [21]. Similar fluorinated aromatic compounds exhibit energy gaps in the range of 5.2-7.3 electron volts, depending on the specific substitution pattern and molecular conformation [19] [20]. The presence of the fluorine atom and the extended conjugation system influence the frontier molecular orbital energies [19] [21].

The energy gap determines the compound's electronic excitation properties and chemical reactivity [19] [20] [21]. Compounds with smaller energy gaps typically exhibit enhanced reactivity and may display photochemical activity [19] [21]. The distribution of electron density in the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insight into the reactive sites and electron transfer processes [19] [20] [21].

XLogP3

1.2

Sequence

G

Other CAS

710-31-6

Wikipedia

2-[(4-fluorophenyl)amino]acetohydrazide

Dates

Last modified: 08-15-2023

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